molecular formula C9H7IN2O B8688883 2-(4-Iodophenyl)-5-methyl-1,3,4-oxadiazole

2-(4-Iodophenyl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B8688883
M. Wt: 286.07 g/mol
InChI Key: JVESMAXHJNNUAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Iodophenyl)-5-methyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of the iodophenyl group in its structure makes it a valuable intermediate in organic synthesis and a potential candidate for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenyl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-iodobenzoic acid hydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as acetic acid or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions such as Suzuki and Sonogashira couplings to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the oxadiazole ring.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in coupling reactions.

Major Products

The major products formed from these reactions include various substituted oxadiazoles, which can be further functionalized for specific applications.

Scientific Research Applications

2-(4-Iodophenyl)-5-methyl-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials for electronic devices.

    Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.

    Biological Studies: The compound is used in biochemical assays to study enzyme activities and cellular processes.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)-5-methyl-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of biological pathways. The presence of the iodophenyl group can enhance the compound’s binding affinity to its target, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole
  • 2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole
  • 2-(4-Fluorophenyl)-5-methyl-1,3,4-oxadiazole

Uniqueness

2-(4-Iodophenyl)-5-methyl-1,3,4-oxadiazole is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogenated derivatives may not undergo. The iodine atom also enhances the compound’s reactivity and can be used as a handle for further functionalization.

Properties

Molecular Formula

C9H7IN2O

Molecular Weight

286.07 g/mol

IUPAC Name

2-(4-iodophenyl)-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C9H7IN2O/c1-6-11-12-9(13-6)7-2-4-8(10)5-3-7/h2-5H,1H3

InChI Key

JVESMAXHJNNUAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=CC=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Triethyl orthoacetate (10 ml) was added to 4-iodo-benzoic acid hydrazide (Intermediate 14) (0.55 g, 2.1 mmol) and heated under nitrogen at 130° C. for 3 hours. The triethyl orthoacetate was removed in vacuo and the residue partitioned between ethyl acetate (30 ml) and water (30 ml). The organic layer was washed with water (50 ml), brine (50 ml), dried over magnesium sulfate filtered and the solvent removed in vacuo. The residue was purified by silica SPE cartridge (10 g) eluting with 20:1 cyclohexane/ethyl acetate v:v to 5:1 cyclohexane/ethyl acetate v:v. The desired product was obtained as a white solid (0.31 g, 1.1 mmol).
Quantity
0.55 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-iodobenzoic acid (1.0 g) and acethydrazide (329 mg) in POCl3 (4 ml) is stirred over night at 80° C., then another day at 100° C. AcOEt (50 ml) is added and the mixture is washed with H2O (50 ml), sat. aq. Na2CO3 sol. (50 ml) and H2O (50 ml). After drying over Na2SO4 the solvent is evaporated and the product is purified by flash chromatography (silica gel, CH2Cl2/MeOH/25% aq. NH4OH 90:9:1). 368 mg of 2-(4-iodo-phenyl)-5-methyl-[1,3,4]oxadiazole (19) are obtained as a yellowish solid, MS (ESI) 287.0 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
329 mg
Type
reactant
Reaction Step One
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Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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